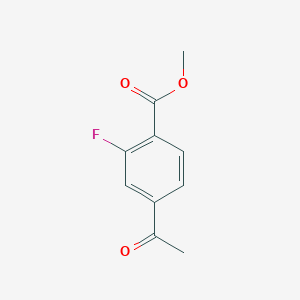
4-Acétyl-2-fluoro benzoate de méthyle
Vue d'ensemble
Description
Methyl 4-acetyl-2-fluorobenzoate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-acetyl-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetyl-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Pharmaceutique
4-Acétyl-2-fluoro benzoate de méthyle: est un composé qui peut être utilisé dans la synthèse de divers agents pharmaceutiques. Sa structure permet l'introduction d'atomes de fluor dans les molécules bioactives, ce qui peut modifier considérablement leur activité biologique. Par exemple, l'introduction de fluor peut augmenter la stabilité métabolique des médicaments, les rendant plus résistants à la dégradation dans l'organisme .
Science des Matériaux
En science des matériaux, ce composé peut être utilisé pour modifier les propriétés de surface des matériaux. Les composés fluorés sont connus pour leur hydrophobicité, qui peut être exploitée pour créer des revêtements hydrofuges ou pour modifier l'énergie de surface des polymères .
Chimie Agricole
Le potentiel du composé pour créer des pesticides et des herbicides est important. Les composés fluorés ont souvent une activité biologique accrue, ce qui peut conduire au développement de produits chimiques agricoles plus efficaces avec une toxicité potentiellement plus faible pour les organismes non cibles .
Synthèse Organique
This compound: sert de brique de construction dans la synthèse organique. Il peut être utilisé pour introduire des groupes acétyle et fluorobenzoate dans des molécules plus grandes, ce qui est une exigence courante dans la synthèse de composés organiques complexes .
Chimie Analytique
En chimie analytique, ce composé pourrait être utilisé comme standard ou réactif dans les méthodes chromatographiques ou la spectrométrie de masse. Son masse et son schéma de fragmentation uniques peuvent aider à l'identification et à la quantification de composés similaires .
Découverte de Médicaments
Le composé a des applications dans la découverte de médicaments, en particulier dans l'évaluation in silico de nouveaux médicaments. Il peut être utilisé pour étudier l'interaction avec des cibles biologiques, prédire la toxicité et optimiser les propriétés de type médicament de nouveaux composés .
Propriétés
IUPAC Name |
methyl 4-acetyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZZOPOAWJQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














